molecular formula C10H16ClNO B1505230 (R)-4-(1-Aminobutyl)phenol hydrochloride CAS No. 1217445-51-6

(R)-4-(1-Aminobutyl)phenol hydrochloride

Cat. No.: B1505230
CAS No.: 1217445-51-6
M. Wt: 201.69 g/mol
InChI Key: JKUKIQUZERUIDJ-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-(1-Aminobutyl)phenol hydrochloride (CAS: 1217445-51-6) is a chiral organic compound characterized by a phenol ring substituted with an aminobutyl group at the para-position. This compound is structurally classified as a β-amino alcohol derivative, with the aminobutyl chain influencing its solubility, lipophilicity, and receptor-binding properties .

Properties

CAS No.

1217445-51-6

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

4-[(1R)-1-aminobutyl]phenol;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-2-3-10(11)8-4-6-9(12)7-5-8;/h4-7,10,12H,2-3,11H2,1H3;1H/t10-;/m1./s1

InChI Key

JKUKIQUZERUIDJ-HNCPQSOCSA-N

SMILES

CCCC(C1=CC=C(C=C1)O)N.Cl

Isomeric SMILES

CCC[C@H](C1=CC=C(C=C1)O)N.Cl

Canonical SMILES

CCCC(C1=CC=C(C=C1)O)N.Cl

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

Compounds with analogous phenol-based structures but differing substituent positions or functional groups include:

Compound Name CAS Number Molecular Formula Key Structural Features References
(R)-4-(1-Aminobutyl)phenol hydrochloride 1217445-51-6 C₁₀H₁₆ClNO Para-substituted aminobutyl chain on phenol
4-(Methylamino)phenol sulfate solution - C₇H₁₀NO₅S Methylamino group at para-position, sulfated
(R)-4-Amino-3-phenylbutyric acid hydrochloride 3060-41-1 C₁₀H₁₄ClNO₂ Phenyl group at meta-position, butyric acid backbone
(R)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride 1391355-45-5 C₈H₁₂ClNO₂ Hydroxyethyl substituent on the aminobutyl chain

Key Observations :

  • Substituent Position: The para-substitution in (R)-4-(1-Aminobutyl)phenol enhances steric accessibility compared to meta-substituted analogs like (R)-4-Amino-3-phenylbutyric acid hydrochloride, which may reduce interaction with planar binding sites .
  • Stereochemistry: All listed compounds are chiral, but only (R)-4-(1-Aminobutyl)phenol and its hydroxyethyl analog explicitly specify the (R)-configuration, which is critical for enantioselective biological activity .

Physicochemical Properties

Property (R)-4-(1-Aminobutyl)phenol HCl 4-(Methylamino)phenol sulfate (R)-4-Amino-3-phenylbutyric acid HCl (R)-4-(1-Amino-2-hydroxyethyl)phenol HCl
Molecular Weight (g/mol) 201.70 228.22 215.68 189.64
Solubility Moderate in polar solvents Highly soluble in water Low in water, soluble in DMSO High in water due to hydroxyl group
Lipophilicity (LogP) ~2.1 (estimated) ~0.5 ~1.8 ~0.9
Stability Stable at room temperature Oxidizes in air Hygroscopic Sensitive to humidity
Hazard Profile Irritant (skin/eyes) Toxic gas release with acids Irritant (H315, H319) H302 (oral toxicity), H315, H319

Notes:

  • The sulfate group in 4-(Methylamino)phenol sulfate increases water solubility but introduces reactivity with acids, releasing toxic gases (e.g., sulfur oxides) .
  • The phenyl group in (R)-4-Amino-3-phenylbutyric acid hydrochloride contributes to higher lipophilicity, favoring membrane permeability but limiting aqueous solubility .

Pharmacological Implications (Inferred from Structure)

  • This compound: The aminobutyl chain may enhance binding to hydrophobic pockets in enzymes or receptors, such as monoamine oxidases or adrenergic receptors.
  • 4-(Methylamino)phenol sulfate: The methylamino group and sulfate ester may act as prodrug moieties, with in vivo hydrolysis releasing active metabolites .

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